(3R)-1-ethylpiperidin-3-amine dihydrochloride
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Overview
Description
(3R)-1-ethylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the piperidine class of compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the first position and an amine group at the third position, with the (3R) configuration indicating the specific stereochemistry. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-ethylpiperidin-3-amine dihydrochloride typically involves several steps, starting from readily available starting materials. One common method involves the reaction of D-mandelic acid with racemic 3-piperidine amide in an organic solvent to generate D-mandelic acid organic salt of ®-3-piperidine amide. This intermediate is then subjected to a series of reactions, including pH adjustment, reaction with pivaloyl chloride, and subsequent reactions in sodium hypochlorite solution and a mixed solution of hydrochloric acid and alcohol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and cost-effectiveness. The process involves large-scale reactions with careful control of reaction conditions to ensure high purity and yield. The use of efficient catalysts and solvents, as well as continuous monitoring of reaction parameters, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-ethylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of alkylated or acylated derivatives.
Scientific Research Applications
(3R)-1-ethylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic effects.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-1-ethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R)-1-ethylpiperidin-3-amine dihydrochloride include other piperidine derivatives such as:
- ®-3-Piperidinamine dihydrochloride
- ®-3-Aminopiperidine dihydrochloride
Uniqueness
What sets this compound apart from other similar compounds is its specific stereochemistry and the presence of the ethyl group at the first position.
Properties
CAS No. |
2031242-60-9 |
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Molecular Formula |
C7H18Cl2N2 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
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